molecular formula C11H25ClMgOSi B2858153 Magnesium;tert-butyl-dimethyl-pentoxysilane;chloride CAS No. 1070985-07-7

Magnesium;tert-butyl-dimethyl-pentoxysilane;chloride

Cat. No.: B2858153
CAS No.: 1070985-07-7
M. Wt: 261.16
InChI Key: MEBKXFGPWFEHOH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Magnesium;tert-butyl-dimethyl-pentoxysilane;chloride is a complex organomagnesium compound. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in both academic and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Magnesium;tert-butyl-dimethyl-pentoxysilane;chloride typically involves the reaction of tert-butyl-dimethyl-pentoxysilane with magnesium chloride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent the oxidation of the magnesium reagent. The reaction conditions often include low temperatures to control the reactivity and ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled environments to maintain the quality and consistency of the product. The industrial production also incorporates advanced purification techniques to remove any impurities and ensure the reagent’s effectiveness in subsequent applications .

Chemical Reactions Analysis

Types of Reactions

Magnesium;tert-butyl-dimethyl-pentoxysilane;chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include halides, carbonyl compounds, and other electrophiles. The reactions are typically carried out in anhydrous conditions to prevent the hydrolysis of the magnesium reagent. Solvents such as THF or diethyl ether are commonly used to dissolve the reagents and facilitate the reactions .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the product is often a new carbon-carbon bond, while in reduction reactions, the product may be an alcohol or a reduced carbonyl compound .

Scientific Research Applications

Magnesium;tert-butyl-dimethyl-pentoxysilane;chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon bonds and the preparation of complex organic molecules.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.

    Medicine: It plays a role in the development of new drugs and therapeutic agents by facilitating the synthesis of key intermediates.

    Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science

Mechanism of Action

The mechanism of action of Magnesium;tert-butyl-dimethyl-pentoxysilane;chloride involves its role as a nucleophile in various chemical reactions. The magnesium atom in the compound acts as a Lewis acid, coordinating with the electrophilic center of the substrate and facilitating the nucleophilic attack by the tert-butyl-dimethyl-pentoxysilane group. This results in the formation of new carbon-carbon bonds and other reaction products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Magnesium;tert-butyl-dimethyl-pentoxysilane;chloride is unique due to its combination of magnesium and tert-butyl-dimethyl-pentoxysilane, which provides both nucleophilic and electrophilic properties. This dual functionality makes it a versatile reagent in organic synthesis, capable of participating in a wide range of chemical reactions .

Properties

IUPAC Name

magnesium;tert-butyl-dimethyl-pentoxysilane;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25OSi.ClH.Mg/c1-7-8-9-10-12-13(5,6)11(2,3)4;;/h1,7-10H2,2-6H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLURRCLPSALPCU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCC[CH2-].[Mg+2].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25ClMgOSi
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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